Ternatumoside II
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Overview
Description
Ternatumoside II is a flavonoid glycoside that can be isolated from the plant Rhodiola crenulata . This compound is known for its ability to stimulate the expression of interferon-gamma and its radical-scavenging activities . It has a molecular formula of C27H30O15 and a molecular weight of 594.52 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ternatumoside II is typically extracted from the leaves of Bauhinia megalandra The extraction process involves the use of aqueous solutions to isolate the compound
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then using solvents like water or ethanol to extract the compound. The extract is then purified using techniques such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Ternatumoside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols.
Scientific Research Applications
Ternatumoside II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid glycosides and their chemical properties.
Medicine: Explored for its potential antioxidant and immunomodulatory effects.
Industry: Utilized in the development of natural antioxidant products and supplements.
Mechanism of Action
Ternatumoside II exerts its effects primarily through the stimulation of interferon-gamma expression . This cytokine plays a crucial role in the immune response by activating macrophages and enhancing the antigen presentation process. Additionally, this compound exhibits radical-scavenging activities, which help in neutralizing free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- Kaempferol-3-O-glucosyl (1-2)rhamnoside
- Kaempferol-7-O-glucoside
- Salidroside
Comparison: Ternatumoside II is unique due to its specific ability to stimulate interferon-gamma expression and its potent radical-scavenging activities . While similar compounds like kaempferol glycosides also exhibit antioxidant properties, this compound’s dual role in immune modulation and antioxidant activity sets it apart .
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)24(41-26-21(36)20(35)18(33)15(8-28)40-26)22(37)27(38-9)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,24+,26-,27-/m0/s1 |
InChI Key |
JAQAIBSNJJWIKR-GTGBIAQCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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